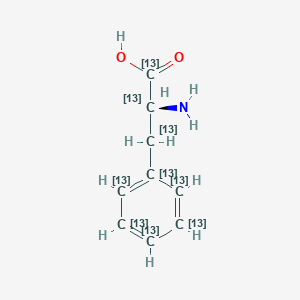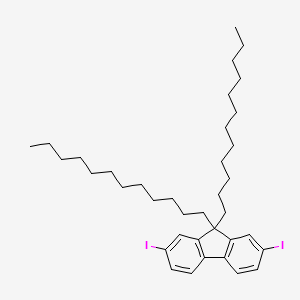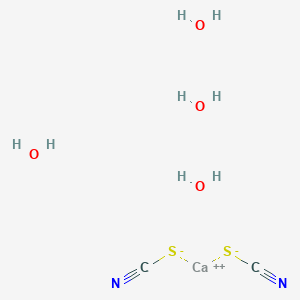
Calcium thiocyanate tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium thiocyanate tetrahydrate is a chemical compound with the formula Ca(SCN)₂·4H₂O. It consists of calcium ions (Ca²⁺) coordinated with two thiocyanate ions (SCN⁻) and four water molecules. The compound appears as colorless crystals and is soluble in water. Its molecular weight is 228.30 g/mol .
Méthodes De Préparation
Synthetic Routes::
- Calcium thiocyanate tetrahydrate can be synthesized by reacting calcium carbonate (CaCO₃) with ammonium thiocyanate (NH₄SCN) in water. The reaction proceeds as follows:
Direct Synthesis: CaCO3+2NH4SCN→Ca(SCN)2+2NH4OH+CO2
Industrial Production:: In industry, this compound is produced by reacting calcium hydroxide (Ca(OH)₂) with hydrogen sulfide (H₂S) gas, followed by the addition of ammonium thiocyanate:
Ca(OH)2+H2S→CaS+2H2O
CaS+2NH4SCN→Ca(SCN)2+2NH4OH
Analyse Des Réactions Chimiques
Calcium thiocyanate tetrahydrate participates in various chemical reactions:
Oxidation: It can be oxidized to form calcium sulfate (CaSO₄) and sulfur dioxide (SO₂).
Substitution: The thiocyanate ligands can be replaced by other ligands in coordination complexes.
Complex Formation: It forms complexes with metal ions.
Common reagents include ammonium thiocyanate, sulfuric acid, and metal salts.
Applications De Recherche Scientifique
Concrete Accelerator: Calcium thiocyanate, along with sodium thiocyanate and calcium nitrate, is used as an accelerating admixture in concrete.
Cellulose Aerogels: Researchers have explored its role in creating cellulose aerogels, which find applications in insulation and filtration .
Mécanisme D'action
The exact mechanism by which calcium thiocyanate exerts its effects depends on the specific application. In concrete, it likely influences the hydration process, while in aerogels, it affects the structural properties.
Comparaison Avec Des Composés Similaires
Calcium thiocyanate tetrahydrate is unique due to its combination of calcium ions and thiocyanate ligands. Similar compounds include other thiocyanates (e.g., potassium thiocyanate) and calcium salts (e.g., calcium chloride).
Remember that this compound has practical applications in both construction materials and materials science, making it a versatile compound in various fields
Propriétés
Numéro CAS |
65114-14-9 |
|---|---|
Formule moléculaire |
C2H8CaN2O4S2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
calcium;dithiocyanate;tetrahydrate |
InChI |
InChI=1S/2CHNS.Ca.4H2O/c2*2-1-3;;;;;/h2*3H;;4*1H2/q;;+2;;;;/p-2 |
Clé InChI |
HOQNOUSJUGLELS-UHFFFAOYSA-L |
SMILES canonique |
C(#N)[S-].C(#N)[S-].O.O.O.O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



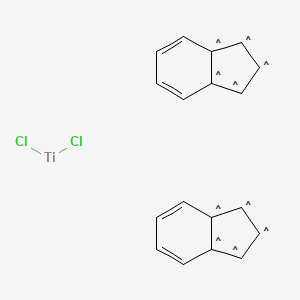
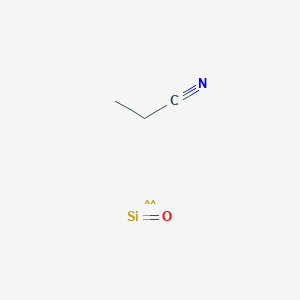
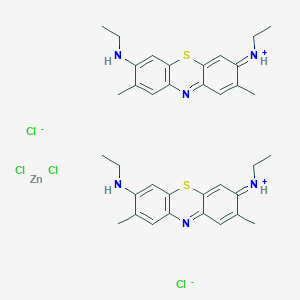
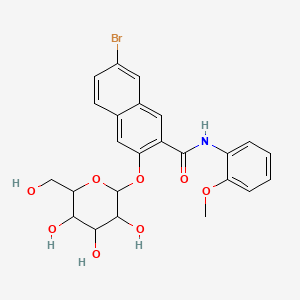
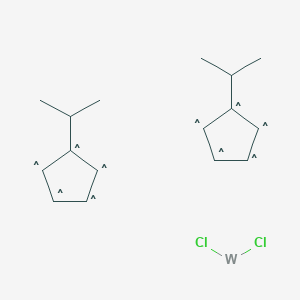
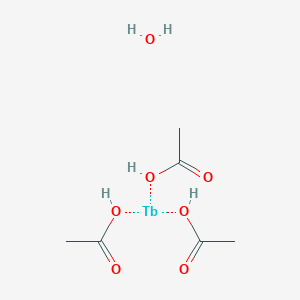
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
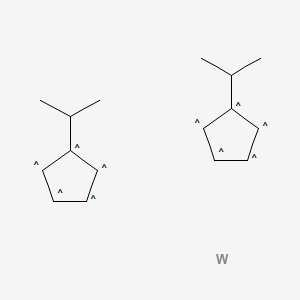

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

